
2,2,5,5-Tetramethyloxolan-3-ol
Descripción general
Descripción
“2,2,5,5-Tetramethyloxolan-3-ol” is a chemical compound with the CAS Number: 29839-74-5 . It has a molecular weight of 144.21 . The IUPAC name for this compound is 2,2,5,5-tetramethyltetrahydro-3-furanol . It is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The molecular formula of “2,2,5,5-Tetramethyloxolan-3-ol” is C8H16O2 . The InChI code for this compound is 1S/C8H16O2/c1-7(2)5-6(9)8(3,4)10-7/h6,9H,5H2,1-4H3 . The Canonical SMILES representation is CC1(CC(C(O1)©C)O)C .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2,5,5-Tetramethyloxolan-3-ol” include a molecular weight of 144.21 g/mol . It has a topological polar surface area of 29.5 Ų . The compound has a complexity of 138 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound does not have any rotatable bonds .
Aplicaciones Científicas De Investigación
Safer Solvent
TMO has been identified as a safer solvent to replace toluene, tetrahydrofuran (THF), and hydrocarbons in several applications . It offers a safer alternative due to its unique properties and performance .
Green Chemistry
TMO is considered a “green” solvent due to its bio-based production routes . Several bio-based routes to TMO have been presented and assessed for greenness .
Atmospheric Chemistry
The atmospheric chemistry of TMO has been investigated in laboratory-based experiments and computational calculations . It’s found to be a less problematic volatile organic compound (VOC) than toluene .
Reaction with OH and Cl Radicals
TMO reacts with OH and Cl radicals in the atmosphere . The rate coefficients for these reactions have been determined, providing valuable information about TMO’s behavior in the atmosphere .
Bio-Based Production
TMO can be produced from bio-based sources . One such route involves the use of methyl levulinate, a by-product of the sugar dehydration step during the production of 2,5-furandicarboxylic acid .
Green Metrics and Solvent Substitution
TMO’s production and use align with the principles of green metrics and solvent substitution . This makes it a promising candidate for sustainable chemistry applications .
Safety and Hazards
The safety information for “2,2,5,5-Tetramethyloxolan-3-ol” includes several hazard statements: H227, H315, H319, H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Direcciones Futuras
“2,2,5,5-Tetramethyloxolan-3-ol” (TMO) has recently been identified and demonstrated as a safer solvent to replace toluene, THF, and hydrocarbons in a handful of applications . Several bio-based routes to TMO are presented and assessed for greenness . This study represents the first demonstration of a bio-based synthesis of TMO and confirmation of bio-content by accepted standards .
Mecanismo De Acción
Target of Action
The primary targets of 2,2,5,5-Tetramethyloxolan-3-ol (TMO) are the OH and Cl radicals in the atmosphere . These radicals play a crucial role in the atmospheric breakdown chemistry of TMO .
Mode of Action
TMO interacts with its targets, the OH and Cl radicals, through gas-phase reactions . The reaction OH + TMO proceeds with a rate coefficient k1 (296K) = (3.1±0.4) cm3 molecule−1 s−1 . This is a factor of 3 smaller than predicted by recent structure–activity relationships . Quantum chemical calculations demonstrated that the reaction pathway via the lowest-energy transition state was characterized by a hydrogen-bonded pre-reaction complex, leading to thermodynamically less favored products .
Biochemical Pathways
The biochemical pathways of TMO involve the formation of a hydrogen-bonded pre-reaction complex via the lowest-energy transition state . Steric hindrance from the four methyl substituents in TMO prevents the formation of such H-bonded complexes on the pathways to thermodynamically favored products .
Result of Action
The result of TMO’s action is a slower rate of reaction with OH radicals compared to what was predicted by recent structure–activity relationships . This indicates that TMO is a less problematic volatile organic compound (VOC) than toluene .
Action Environment
The action of TMO is influenced by environmental factors such as temperature and the presence of atmospheric chlorine . An estimated atmospheric lifetime of τ1≈3 d was calculated for TMO, approximately 50% longer than toluene, indicating that any air pollution impacts from TMO emission would be less localized . An estimated photochemical ozone creation potential (POCP E) of 18 was calculated for TMO in north-western Europe conditions, less than half the equivalent value for toluene .
Propiedades
IUPAC Name |
2,2,5,5-tetramethyloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(2)5-6(9)8(3,4)10-7/h6,9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSJXWYSYWFBEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5,5-Tetramethyloxolan-3-ol | |
CAS RN |
29839-74-5 | |
| Record name | 3-Furanol, tetrahydro-2,2,5,5-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029839745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC33702 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33702 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,5,5-tetramethyloxolan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



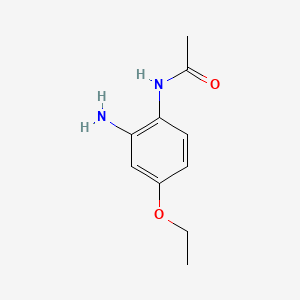

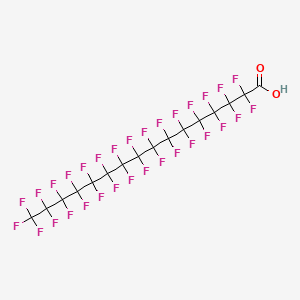
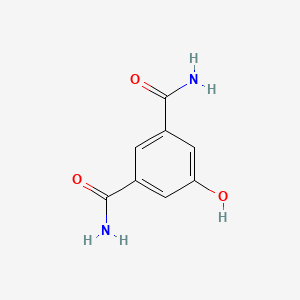
![4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1294710.png)


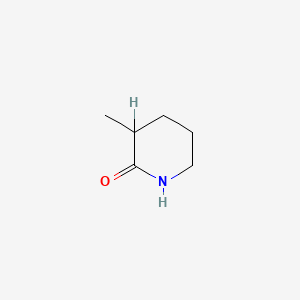
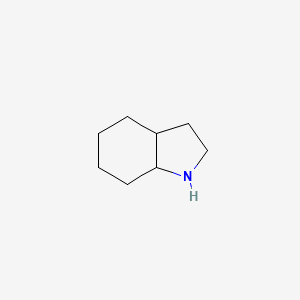
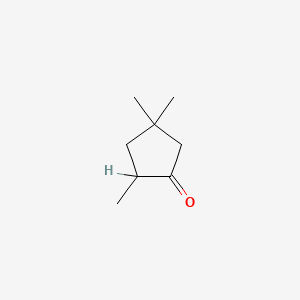

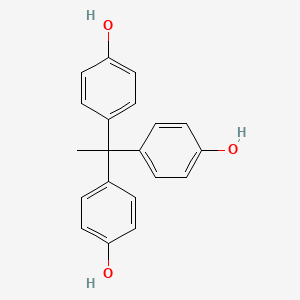
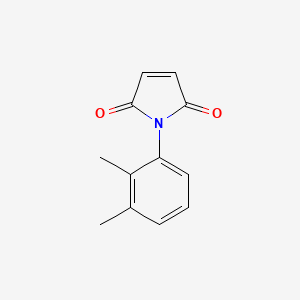
![Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite)](/img/structure/B1294726.png)